Electronic Modulation: 5-Methoxy Donor Effect vs. 5-Trifluoromethyl Acceptor Effect on Cross-Coupling Efficiency
In the Willis Pd-catalyzed desulfinative coupling protocol, electron-donating substituents on the pyridine-2-sulfinate core generally afforded higher yields with electron-deficient aryl halide partners compared to electron-withdrawing substituents. The 5-methoxy-substituted variant leverages a +M resonance effect (σₚ ≈ −0.27 for OMe) [1] that enhances nucleophilicity at the sulfinate sulfur, facilitating transmetalation. In contrast, the 5-trifluoromethyl analog (σₚ ≈ +0.54) [1] deactivates the ring and slows coupling. Within the Willis substrate scope, unsubstituted sodium pyridine-2-sulfinate delivered a 95% yield with 4-bromofluorobenzene [2]; 5-CF₃-pyridine-2-sulfinate required 5–18 h to reach comparable conversions [3]. While no isolated yield for the 5-methoxy compound is reported in that study, the 6-methoxy-3-sulfinate isomer provided 51–93% isolated yields across a range of aryl halides under identical conditions [3], establishing that methoxy-substituted pyridine sulfinates are competent coupling partners with yields strongly modulated by the electronic match between sulfinate and electrophile.
| Evidence Dimension | Electronic influence of pyridine substituent on coupling yield (Pd-catalyzed desulfinative cross-coupling) |
|---|---|
| Target Compound Data | 5-OMe substituent: Hammett σₚ ≈ −0.27 (electron-donating); predicted to enhance nucleophilicity and coupling rate with electron-deficient aryl halides. |
| Comparator Or Baseline | Unsubstituted pyridine-2-sulfinate: 95% yield with 4-bromofluorobenzene [2]; 5-CF₃-pyridine-2-sulfinate: slower coupling, requires longer reaction times (5–18 h) [3]. |
| Quantified Difference | Net electronic difference between 5-OMe (σₚ −0.27) and 5-CF₃ (σₚ +0.54) is Δσₚ = 0.81 units; qualitatively, electron-donating substituents increase coupling rates relative to electron-withdrawing ones under the standard conditions. |
| Conditions | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h; pyridine sodium sulfinate (2.0 equiv.), aryl halide (1.0 equiv.) [3]. |
Why This Matters
Procurement of the 5-methoxy variant is justified when the downstream coupling partner is an electron-deficient (hetero)aryl halide, where the electron-donating methoxy group is expected to accelerate transmetalation and improve yield relative to the 5-CF₃ or unsubstituted analogs.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
- [2] Rigney, C. A.; Fu, C.; Leitch, D. C.; Schafer, L. L.; Organ, M. G.; Jeganmohan, M.; et al. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. J. Am. Chem. Soc. 2020, 142, 3564–3576. View Source
- [3] Markovic, T.; Rocke, B. N.; Blakemore, D. C.; Mascitti, V.; Willis, M. C. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 2017, 8, 4437–4442. Table 2 and Table 3. View Source
